molecular formula C19H16ClN5O2 B2556416 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1286706-19-1

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide

Katalognummer B2556416
CAS-Nummer: 1286706-19-1
Molekulargewicht: 381.82
InChI-Schlüssel: WLOGUWJBBXORRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a quinazoline ring. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The quinazoline is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic and the other is a diazine (containing two nitrogen atoms) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide, part of a broader class of triazoloquinazolinones, has been the subject of various synthetic and pharmacological studies. For instance, the convenient synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines, which may share structural similarities with the specified compound, has been developed through methods such as azide and DCC coupling. These compounds have been characterized by elemental analysis, IR, mass, and H NMR data, suggesting potential applications in non-sedative H1-antihistamines activities (Fathalla, Rayes, & Ali, 2007).

Pharmacological Investigation

Various derivatives within the triazoloquinazolinone class have been synthesized and investigated for their pharmacological properties, particularly as H1-antihistaminic agents. For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to standard treatments like chlorpheniramine maleate. Such findings indicate the potential of these compounds for developing new classes of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Molecular Rearrangements and Synthesis of Derivatives

Research into the triazoloquinazolinone scaffold has also explored molecular rearrangements and the synthesis of various derivatives, providing insights into the structural and chemical properties of these compounds. For example, triazoloquinazolinium betaines have been prepared, and their molecular structures investigated, revealing potential pathways for the synthesis of novel compounds with varied biological activities (Crabb et al., 1999).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. Many triazole and quinazoline derivatives have been studied for their antimicrobial, antiviral, and anticancer activities . The mechanism of action often involves interaction with various enzymes and receptors in the biological system .

Zukünftige Richtungen

The future directions for research on this compound would likely involve further exploration of its potential biological activities. Given the known activities of many triazole and quinazoline derivatives, it could be of interest in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-12-2-4-13(5-3-12)9-21-17(26)10-25-19(27)24-11-22-16-8-14(20)6-7-15(16)18(24)23-25/h2-8,11H,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOGUWJBBXORRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.